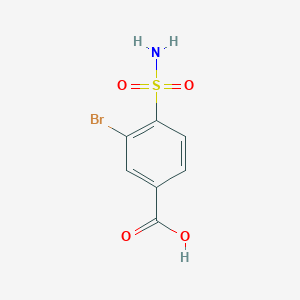![molecular formula C24H23N3O4S2 B3298641 N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 897759-86-3](/img/structure/B3298641.png)
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
Übersicht
Beschreibung
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a fascinating compound with a complex structure that combines elements of benzothiazole and sulfonamide chemistry. This compound’s multifaceted architecture makes it an intriguing subject of study in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves a multi-step organic synthesis process. Here's a generalized approach:
Formation of Benzothiazole Core: : Starting with the appropriate aniline derivative, a cyclization reaction with sulfur and other reagents creates the benzothiazole ring.
Introduction of Substituents: : Methoxy and methyl groups are introduced through alkylation reactions under specific conditions.
Formation of Sulfonamide and Benzamide: : Using sulfonyl chlorides and amines, the sulfonamide and benzamide functionalities are introduced.
Industrial Production Methods
Scaling up to industrial production would necessitate optimizing reaction conditions for yield and purity, possibly using flow chemistry or automated synthesizers to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, typically altering its functional groups and potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might be used to modify the benzothiazole ring or to reduce any nitro groups if present.
Substitution: : Electrophilic and nucleophilic substitution reactions can be employed to modify substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: : Halogenating agents, nucleophiles like sodium azide (NaN₃)
Major Products
The major products depend on the specific reactions, but they often include functionalized derivatives with altered electronic or steric properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : As a potential ligand in metal-catalyzed reactions.
Organic Synthesis: : Used in the synthesis of more complex molecules.
Biology
Pharmacology: : Examined for potential pharmacological properties, including antimicrobial and anticancer activities.
Biochemical Probes: : Utilized in the design of probes for studying biochemical pathways.
Medicine
Drug Development: : Research into its potential as a therapeutic agent for various diseases.
Diagnostics: : Its derivatives may serve in diagnostic imaging or as biomarkers.
Industry
Material Science: : Investigated for use in materials with special electronic or photonic properties.
Polymer Chemistry: : Potential monomer or additive in specialty polymers.
Wirkmechanismus
The compound’s mechanism of action involves its interaction with specific molecular targets. For instance, in pharmacological contexts, it might inhibit enzymes or bind to receptors involved in disease pathways, altering cellular functions and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide stands out due to its unique structural combination:
Similar Compounds
Benzothiazole derivatives (e.g., 2-aminobenzothiazole)
Sulfonamides (e.g., sulfanilamide)
Benzamides (e.g., metoclopramide)
Its uniqueness lies in how these different structural elements confer combined properties, such as enhanced binding affinity or altered reactivity, compared to compounds containing only one of these elements.
Hope this deep dive was as intriguing as it sounds on paper (well, virtual paper, anyway). What do you think?
Eigenschaften
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-15-9-12-17(13-10-15)33(29,30)26-19-8-6-5-7-18(19)23(28)25-24-27(3)21-20(31-4)14-11-16(2)22(21)32-24/h5-14,26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXBWUJDZQYKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(C=CC(=C4S3)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3298565.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B3298572.png)
![2-(4-ethoxyphenyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide](/img/structure/B3298576.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3298582.png)
![4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide](/img/structure/B3298605.png)

![5-bromo-2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B3298615.png)



![3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3298666.png)


